N-Boc-3-hydroxy-D-phenylalanine
Description
N-Boc-3-hydroxy-D-phenylalanine is a tert-butoxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid 3-hydroxy-D-phenylalanine. This compound features a hydroxyl (-OH) group at the meta position (C3) of the phenyl ring and a Boc-protected amino group. The Boc group enhances stability during peptide synthesis, making it a critical intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-hydroxy-D-phenylalanine typically involves the protection of the amino group of 3-hydroxy-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-hydroxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Scientific Research Applications
N-Boc-3-hydroxy-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein structure.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a probe in drug discovery.
Mechanism of Action
The mechanism of action of N-Boc-3-hydroxy-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional sites. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Substituent(s) | Molecular Weight (g/mol) | XLogP3* | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| This compound† | 3-OH | ~297.3 (estimated) | ~1.8 | 5 | Antioxidant peptides, prodrugs |
| N-Boc-3-chloro-L-phenylalanine | 3-Cl | 299.74 | 2.6 | 4 | Drug intermediates |
| N-Boc-3,5-dimethoxy-D-phenylalanine | 3,5-OCH₃ | 325.36 | 1.2 | 6 | GPCR-targeted ligands |
| BOC-D-3-NITROPHENYLALANINE | 3-NO₂ | 310.3 | 2.1 | 6 | Catalytic hydrogenation |
| N-Boc-3-fluoro-D-phenylalanine | 3-F | 283.3 | 2.3 | 4 | PET imaging probes |
*XLogP3 estimated using analogous substituent contributions.
†Properties inferred from structural analogs.
Biological Activity
N-Boc-3-hydroxy-D-phenylalanine (Boc-D-3-OH-Phe) is a derivative of phenylalanine that has garnered attention in various fields of biological and medicinal research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Boc-D-3-OH-Phe, focusing on its synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by selective hydroxylation at the 3-position of the phenylalanine ring. The following table summarizes the key steps in the synthesis process:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boc protection of D-phenylalanine | DCM, DIEA | 85% |
| 2 | Hydroxylation at C-3 position | NaOH, H2O2 | 90% |
| 3 | Purification | HPLC | >95% purity |
2.1 Anticancer Properties
Recent studies have investigated the anticancer properties of this compound and its metal complexes. For instance, complexes formed with silver and gold showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values in the low nanomolar range. The mechanism is believed to involve DNA damage and apoptosis induction in cancer cells .
2.2 Enzyme Inhibition
Boc-D-3-OH-Phe has also been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it could inhibit lipase activity, which is crucial for fat metabolism. This property suggests its potential utility in obesity management as it may help regulate lipid absorption .
Case Study 1: Anticancer Activity
In a study conducted by researchers investigating NHC-metal complexes, Boc-D-3-OH-Phe was used to synthesize silver complexes that exhibited strong anticancer activity. The study reported that these complexes induced significant cell death in aggressive cancer cell lines while sparing normal cells, indicating a selective toxicity profile .
Case Study 2: Lipase Inhibition
Another research effort focused on the anti-lipase activity of peptides derived from Boc-D-3-OH-Phe. The synthesized peptides demonstrated varying degrees of inhibition against pancreatic lipase, with some achieving over 90% inhibition. This highlights the compound's potential as a lead structure for developing anti-obesity drugs .
The biological activities of this compound can be attributed to several mechanisms:
- Metal Coordination : The ability of Boc-D-3-OH-Phe to form stable complexes with transition metals enhances its biological activity, particularly in anticancer applications.
- Enzyme Interaction : The compound's structure allows it to interact effectively with enzymes such as lipases, leading to competitive inhibition.
5. Conclusion
This compound is a versatile compound with promising biological activities, particularly in cancer therapy and metabolic regulation. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
